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Compound of Interest

Compound Name: Methyl 5-oxohept-6-enoate

Cat. No.: B15478925

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for Methyl 5-oxohept-6-enoate (CsH1203). Due to the limited availability of experimentally
derived public data for this specific compound, this guide presents predicted spectroscopic
information generated from computational models. These predictions are valuable for
substance identification, characterization, and as a reference for experimental work. This guide
also outlines detailed, generalized experimental protocols for acquiring such spectroscopic
data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for Methyl 5-oxohept-6-enoate.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

6.35 dd 1H H-7

6.15 dd 1H H-7'

5.88 dd 1H H-6

3.68 S 3H -OCHs

2.80 t 2H H-4

2.40 t 2H H-2

1.95 p 2H H-3

dd = doublet of doublets, t = triplet, s = singlet, p = pentet

Chemical Shift (ppm)

13

Assignment

200.5 C-5 (C=0, ketone)
173.8 C-1 (C=0, ester)
136.9 C-6 (=CH)

128.0 C-7 (=CH2)

51.8 -OCHs

39.8 C-4

33.1 C-2

19.5 C-3

Table 3: Predicted Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15478925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3090 Medium =C-H stretch (vinylic)

2950 Medium C-H stretch (aliphatic)

1735 Strong C=0 stretch (ester)

1685 Strong C=0 stretch (a,B-unsaturated
ketone)

1620 Medium C=C stretch (alkene)

1435 Medium C-H bend (methyl)

1170 Strong C-O stretch (ester)

Putative Fragment

m/z Relative Intensity (%) .
Assignment
156 25 [M]* (Molecular lon)
125 60 [M - OCHs]*
97 45 [M - COOCHs]*
83 100 [CH2=CH-C(0)-CH2-CHa]*
55 85 [CH2=CH-C=0]*
43 70 [CH3-C=0]*

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data
presented above. These protocols are based on standard laboratory practices and may require
optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
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Materials:

Methyl 5-oxohept-6-enoate sample

Deuterated chloroform (CDCIs) with 0.03% v/v tetramethylsilane (TMS)

NMR tube (5 mm)

Pipette and vial
Procedure:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of the Methyl 5-oxohept-6-enoate sample into a
clean, dry vial.

o Add approximately 0.7 mL of CDCIs containing TMS to the vial.
o Gently agitate the vial to ensure the sample is fully dissolved.
o Transfer the solution to a 5 mm NMR tube using a pipette.

¢ Instrument Setup:

o Insert the NMR tube into the spinner turbine and adjust the depth according to the
instrument's specifications.

o Place the sample in the NMR spectrometer's autosampler or manually insert it into the
magnet.

o Lock the spectrometer onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

e 'H NMR Acquisition:

o Set the spectral width to approximately 15 ppm, centered around 5 ppm.
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o Use a standard 90° pulse sequence.
o Set the relaxation delay to at least 1 second.
o Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

o Integrate the signals and analyze the chemical shifts, multiplicities, and coupling
constants.

e 13C NMR Acquisition:
o Switch the spectrometer to the 3C nucleus frequency.
o Set the spectral width to approximately 220 ppm, centered around 100 ppm.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the relaxation delay to 2 seconds or longer to ensure quantitative detection of all
carbon signals, including quaternary carbons.

o Acquire a larger number of scans (typically 128 or more) due to the lower natural
abundance and sensitivity of the 3C nucleus.

o Process the data similarly to the *H spectrum, referencing the CDCls signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:
» Methyl 5-oxohept-6-enoate sample (neat liquid)

o FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
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e Solvent for cleaning (e.g., isopropanol or acetone)
e Lint-free wipes
Procedure:
e Background Spectrum:
o Ensure the ATR crystal is clean and dry.

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove interferences from atmospheric CO2 and water vapor.

o Sample Analysis:

o Place a small drop of the neat liquid sample of Methyl 5-oxohept-6-enoate directly onto
the center of the ATR crystal.

o If using a pressure clamp, apply gentle and consistent pressure to ensure good contact
between the sample and the crystal.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The spectral range should be set from 4000 to 400 cm~1.
o Data Processing and Cleaning:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o Perform a baseline correction if necessary.
o Label the significant peaks in the spectrum.

o Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the
analysis.
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Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Methyl 5-oxohept-6-enoate sample

Volatile solvent (e.g., dichloromethane or ethyl acetate)

GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent)

Helium carrier gas
Procedure:
e Sample Preparation:

o Prepare a dilute solution of the Methyl 5-oxohept-6-enoate sample (e.g., 1 mg/mL) in a
volatile solvent.

e Instrument Setup:
o Set the GC oven temperature program. A typical program might be:
» [nitial temperature: 50°C, hold for 2 minutes.
» Ramp: 10°C/minute to 250°C.

= Hold at 250°C for 5 minutes.

[e]

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

o

Set the helium carrier gas flow rate to a constant flow of approximately 1 mL/minute.

[¢]

Set the MS to operate in Electron lonization (EI) mode at 70 eV.

[¢]

Set the mass scan range from m/z 40 to 400.
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e Sample Injection and Analysis:
o Inject 1 pL of the prepared sample solution into the GC inlet.

o Start the data acquisition. The sample will be vaporized, separated by the GC column, and
then ionized and detected by the mass spectrometer.

o Data Analysis:

o Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to
Methyl 5-oxohept-6-enoate.

o Examine the mass spectrum of this peak.
o ldentify the molecular ion peak ([M]*) to confirm the molecular weight.

o Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to
support the structural assignment.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel
organic compound like Methyl 5-oxohept-6-enoate.
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Spectroscopic Analysis

FT-IR Spectroscopy

Data Interpretation & Structure Elucidation

Compound Synthesis & Purification
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Structure
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

 To cite this document: BenchChem. [Spectroscopic Data of Methyl 5-oxohept-6-enoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15478925#methyl-5-oxohept-6-enoate-

spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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